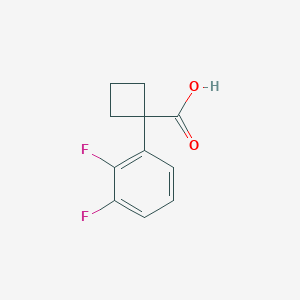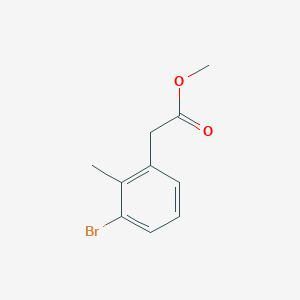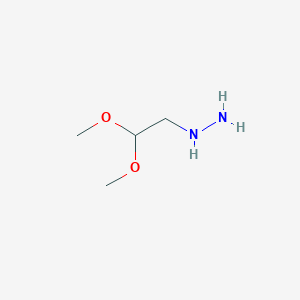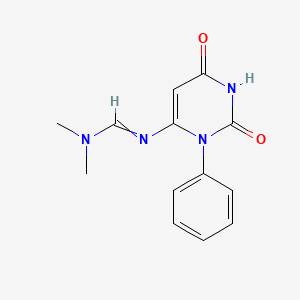
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate: is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is used as a reagent in organic synthesis. It serves as a protecting group for amines and hydroxylamines, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic reactions, providing insights into biochemical pathways.
Medicine: In medicine, tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl N-hydroxycarbamate
Comparison: tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its ability to act as a protecting group and its potential therapeutic applications set it apart from other carbamates .
Propriétés
Formule moléculaire |
C9H19N3O3 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H19N3O3/c1-6(7(10)12-14)5-11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Clé InChI |
NXWDWKLIOMWYEX-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)


![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)

![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate](/img/structure/B11722783.png)







